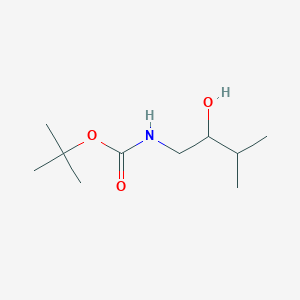

N-Boc-1-amino-3-methylbutan-2-ol

Description

Significance of N-Boc-1-amino-3-methylbutan-2-ol as a Chiral Building Block

In the realm of organic chemistry, and particularly in pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral building blocks are enantiomerically pure or enriched compounds that are used as starting materials to construct complex target molecules with specific stereochemistry. N-Boc-1-amino-3-methylbutan-2-ol is a prime example of such a building block ontosight.aiontosight.ai.

Its significance lies in the stereocenter at the carbon atom bearing the hydroxyl group (C-2). By starting a synthesis with an enantiomerically pure form of this compound, chemists can introduce a defined stereochemical element into the final product. This is crucial for creating biologically active molecules, as often only one enantiomer of a drug is effective, while the other may be inactive or even harmful. The presence of both a hydroxyl and a protected amino group provides two distinct points for further chemical modification, enhancing its versatility ontosight.ainih.gov.

Foundational Role in Asymmetric Synthesis

Asymmetric synthesis refers to the chemical transformation that favors the formation of one enantiomer or diastereomer over the other. N-Boc-1-amino-3-methylbutan-2-ol plays a foundational role in this field by serving as a chiral precursor. The pre-existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, a process known as substrate-controlled asymmetric induction.

For example, the hydroxyl group can be oxidized to a ketone. The subsequent reduction of this ketone can be influenced by the adjacent stereocenter, leading to the formation of a new stereocenter with a specific configuration. Furthermore, the amino alcohol moiety is a key structural motif in many chiral ligands and catalysts used in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or transfer hydrogenation nih.govmdpi.comresearchgate.net. By using a derivative of N-Boc-1-amino-3-methylbutan-2-ol, new asymmetric methods can be developed to produce a wide array of enantiomerically pure compounds.

Precursor Utility in Diverse Organic Transformations

The utility of N-Boc-1-amino-3-methylbutan-2-ol extends to its role as a precursor for a variety of functionalized molecules. The dual functionality of the protected amine and the alcohol allows for a range of selective transformations.

Modifications at the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, tert-butyl (3-methyl-2-oxobutan-1-yl)carbamate. It can also undergo substitution reactions, such as the Mitsunobu reaction, to introduce other functional groups with an inversion of stereochemistry nih.gov.

Modifications at the Amino Group: The Boc group can be removed under acidic conditions to liberate the primary amine. This free amine can then participate in a multitude of reactions, including N-alkylation, acylation to form amides, reductive amination, and the synthesis of nitrogen-containing heterocyclic compounds.

Synthesis of Other Chiral Molecules: The compound serves as a template for the synthesis of other valuable chiral molecules. For instance, it can be a precursor to chiral amino acids, diamines, and other amino alcohols that are themselves important intermediates in medicinal chemistry ontosight.ainih.gov.

The strategic placement of the functional groups and the stereochemical information embedded in N-Boc-1-amino-3-methylbutan-2-ol make it a highly valuable and adaptable tool for synthetic organic chemists aiming to construct complex, stereochemically defined molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-3-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-7(2)8(12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFVBIVPRMDXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 1 Amino 3 Methylbutan 2 Ol and Its Stereoisomers

Stereoselective Synthesis of N-Boc-1-amino-3-methylbutan-2-ol

The primary challenge in synthesizing N-Boc-1-amino-3-methylbutan-2-ol lies in the stereoselective construction of the 1,2-amino alcohol moiety. This requires methods that can effectively control the formation of two adjacent chiral centers.

Asymmetric Approaches to the Amino Alcohol Backbone

A variety of asymmetric strategies have been developed to produce the chiral amino alcohol core with high enantiomeric and diastereomeric purity. These methods can be broadly categorized into chiral pool synthesis, enantioselective reduction techniques, and the use of chiral auxiliaries or organocatalysts.

Chiral pool synthesis is a straightforward approach that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of N-Boc-1-amino-3-methylbutan-2-ol, the naturally occurring amino acid L-valine is an ideal precursor.

Enantioselective reduction of α-amino ketones is another powerful method for accessing chiral vicinal amino alcohols. acs.orgnih.gov This approach involves the reduction of a prochiral ketone to introduce a new stereocenter with high enantioselectivity.

One prominent method involves the use of biocatalysts, specifically engineered amine dehydrogenases (AmDHs). acs.org These enzymes can catalyze the reductive amination of α-hydroxy ketones with ammonia, yielding (S)-configured vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.org Alternatively, chemical methods employing chiral reducing agents or catalysts can be used. For example, the transfer hydrogenation of α-keto ketimines, catalyzed by a combination of a ruthenium complex and a chiral phosphoric acid, can produce chiral α-amino ketones with high yields and enantioselectivities. organic-chemistry.org These α-amino ketones can then be further reduced to the corresponding amino alcohols.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary can be removed. numberanalytics.comacs.org Evans oxazolidinones, which can be prepared from readily available amino alcohols, are a widely used class of chiral auxiliaries. wikipedia.orgresearchgate.net In the context of synthesizing amino alcohols, an acylated oxazolidinone can undergo a stereoselective aldol (B89426) reaction, followed by reduction and removal of the auxiliary to yield the desired chiral amino alcohol. uvic.ca Camphorsultam is another effective chiral auxiliary that can be employed in reactions like Michael additions to generate chiral products with high diastereoselectivity. wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool for the asymmetric synthesis of amino acid derivatives. rsc.org For example, L-proline can catalyze the asymmetric α-amination of ketones with azodicarboxylates to produce α-hydrazino ketones with high enantioselectivity. organic-chemistry.org These intermediates can then be converted to either syn- or anti-α-amino alcohols.

The following table summarizes the key features of these asymmetric approaches:

| Method | Starting Material | Key Reagent/Catalyst | Advantages | Disadvantages |

| Chiral Pool Synthesis | L-Valine | LiAlH₄ | Readily available starting material, inherent chirality. wikipedia.orgrsc.org | Limited to the chirality of the starting material. |

| Enantioselective Reduction | α-Hydroxy Ketone | Amine Dehydrogenase (AmDH) | High enantioselectivity (>99% ee). acs.org | May require specific enzyme engineering. |

| Chiral Auxiliary | Acyl Oxazolidinone | Evans Auxiliary, Camphorsultam | High diastereoselectivity, predictable stereochemistry. wikipedia.orguvic.ca | Requires additional steps for attachment and removal of the auxiliary. acs.org |

| Organocatalysis | Ketone | L-Proline | Metal-free, mild reaction conditions. organic-chemistry.orgrsc.org | Substrate scope can be limited. |

Regioselective N-Boc Protection of Amino Alcohols

Once the chiral amino alcohol backbone has been synthesized, the next critical step is the regioselective protection of the amino group with a tert-butyloxycarbonyl (Boc) group. organic-chemistry.org This protection is essential to prevent the nucleophilic amine from participating in subsequent reactions. numberanalytics.com

The introduction of the Boc group is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnumberanalytics.com However, the presence of the hydroxyl group in the amino alcohol can lead to the formation of undesired side products, such as oxazolidinones. organic-chemistry.org Therefore, optimizing the reaction conditions to ensure chemoselective N-protection is crucial.

Several methods have been developed to achieve high chemoselectivity. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to allow for efficient and chemoselective mono-N-Boc protection of various amines, including amino alcohols, without the formation of oxazolidinone side products. organic-chemistry.org Another approach involves conducting the reaction in water, which can also lead to the chemoselective formation of N-Boc derivatives without side reactions. organic-chemistry.org The choice of base and solvent system plays a significant role in the outcome of the reaction. For instance, alcoholic solvents have been reported to enhance the rate of Boc protection of primary amines. wuxibiology.com

The table below outlines different conditions for the N-Boc protection of amino alcohols:

| Reagent/Catalyst | Solvent | Key Features | Reference |

| Boc₂O | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | High chemoselectivity, no oxazolidinone formation. | organic-chemistry.org |

| Boc₂O | Water | Catalyst-free, chemoselective N-protection. | organic-chemistry.org |

| Boc₂O | Methanol | Enhanced reaction rate for primary amines. | wuxibiology.com |

| Boc₂O, Et₃N | Dichloromethane (B109758) | Standard conditions, generally fast for aliphatic amines. | rsc.org |

Chemo- and Regioselectivity Considerations

The synthesis of N-Boc-1-amino-3-methylbutan-2-ol, which is the N-Boc protected form of the amino alcohol L-Valinol, requires precise control over reactive functional groups. Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount.

The process often begins with the naturally occurring amino acid L-valine. The first critical step is the protection of the amino group to prevent it from undergoing unwanted reactions during subsequent reduction steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. The protection is typically achieved by reacting L-valinol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction selectively targets the primary amine, leaving the hydroxyl group free for other transformations or, if starting from N-Boc-valine, preparing the carboxylic acid for reduction.

Standard Boc Protection Protocol for L-Valinol

| Parameter | Condition |

|---|---|

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Triethylamine (Et₃N) or DMAP |

| Solvent | Biphasic system (e.g., Acetone/water) |

This protocol ensures the selective protection of the amine, a key step for chemoselectivity in further synthetic transformations.

Regioselectivity comes into play during the reduction of the corresponding N-Boc-L-valine. The carboxylic acid must be selectively reduced to a primary alcohol without affecting the Boc-protecting group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are often employed for this transformation. These reagents are highly selective for carboxylic acids and esters over the carbamate (B1207046) functionality of the Boc group, ensuring the desired N-Boc-1-amino-3-methylbutan-2-ol is formed with high fidelity.

Diastereoselective Synthesis of N-Boc-1-amino-3-methylbutan-2-ol Derivatives

The target molecule possesses two adjacent chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers. libretexts.orglibretexts.org When synthesizing a specific diastereomer, it is crucial to control the spatial arrangement of the atoms at both centers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which is a key principle in their synthesis and separation. libretexts.orglibretexts.org

Control of Multiple Stereocenters

The control of stereochemistry in the synthesis of N-Boc-1-amino-3-methylbutan-2-ol derivatives is typically achieved through substrate control. This strategy leverages the existing chirality of the starting material to influence the creation of a new stereocenter.

The synthesis usually starts from L-valine, which has a defined (S) configuration at C3 (using the amino acid numbering). The challenge then becomes controlling the stereochemistry at C2, where the hydroxyl group is located. This is often accomplished by the stereoselective reduction of a ketone precursor, N-Boc-1-amino-3-methyl-2-butanone. The bulky isopropyl group and the adjacent Boc-protected aminomethyl group on the substrate guide the incoming hydride reagent to a specific face of the ketone, leading to the preferential formation of one diastereomer over the other.

Methodologies for Diastereomerically Pure Access

Achieving a high degree of diastereomeric purity often involves the reduction of an N-Boc-α-amino ketone. The choice of the reducing agent is critical for the stereochemical outcome. For example, chelation-controlled reductions, often using zinc chloride with a hydride source, can lock the conformation of the molecule and direct the hydride attack from a specific trajectory.

Alternatively, non-chelating reducing agents, such as L-Selectride or K-Selectride, which are sterically hindered, are used to achieve high diastereoselectivity through steric hindrance. One study demonstrated that the reduction of a dibenzylamino ketone precursor yielded the corresponding amino alcohol with high diastereoselectivity. osaka-u.ac.jp Similar principles are applied to the synthesis of N-Boc-1-amino-3-methylbutan-2-ol. By carefully selecting the reducing agent and reaction conditions, the synthesis can be directed to produce predominantly the syn or anti diastereomer.

Examples of Diastereoselective Reductions

| Precursor Type | Reducing Agent | Typical Diastereomeric Ratio (dr) |

|---|---|---|

| N-Boc-α-amino ketone | NaBH₄ / CeCl₃ (Luche reduction) | Moderate to good |

| N-Boc-α-amino ketone | L-Selectride® | High (often >95:5) |

| N-Boc-α-amino ketone | DIBAL-H with chelating agent | High (often >95:5) |

The choice of reagent significantly influences the stereochemical outcome, allowing access to different diastereomers.

Resolution Techniques for Enantiomeric Enrichment of Amino Alcohols

When a synthesis results in a mixture of enantiomers or diastereomers, resolution techniques are required to isolate the desired stereoisomer. libretexts.org

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used method for separating enantiomers of amino alcohols. libretexts.orgwikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. libretexts.org The strategy involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgwikipedia.org This reaction forms a mixture of diastereomeric salts.

These diastereomeric salts have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base, which liberates the enantiomerically pure amino alcohol. libretexts.org

Common Chiral Acids for Resolving Amino Alcohols

| Chiral Acid |

|---|

| (+)-Tartaric acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

These resolving agents are commercially available and effective for the separation of racemic amines and amino alcohols. libretexts.org

Kinetic Resolution Approaches

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.govrsc.org One enantiomer in the racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. rsc.org

Several kinetic resolution strategies have been developed for amino alcohols:

Acylative Kinetic Resolution : This involves the enantioselective acylation of the alcohol or amine functionality. Chiral nucleophilic catalysts can be employed to acylate one enantiomer preferentially, leaving the other enantiomer unreacted and in high enantiomeric excess. rsc.org

Enantioselective Acetalization : A chiral Brønsted acid, such as a chiral phosphoric acid, can catalyze the reaction of an amino alcohol with an enol ether to form an acetal (B89532). This reaction proceeds at different rates for the two enantiomers, enabling their separation. nih.gov

Organocatalytic Alcoholysis : In some cases, a racemic precursor can be resolved through enantioselective alcoholysis promoted by chiral organocatalysts, effectively resolving the compound. acs.org

Comparison of Kinetic Resolution Methods for Amino Alcohols

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Acylative Resolution | Chiral Nucleophilic Catalyst | One enantiomer is selectively acylated. rsc.org |

| Intermolecular Acetalization | Chiral Phosphoric Acid | One enantiomer forms an acetal faster than the other. nih.gov |

Advanced Synthetic Applications of N Boc 1 Amino 3 Methylbutan 2 Ol

As a Chiral Auxiliary and Ligand Precursor

The stereogenic centers and functional handles of N-Boc-1-amino-3-methylbutan-2-ol make it an excellent starting material for the development of chiral catalysts and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions.

Development of Chiral Catalysts from N-Boc-1-amino-3-methylbutan-2-ol

A primary application of N-Boc-1-amino-3-methylbutan-2-ol is in the synthesis of chiral catalysts, most notably oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. The synthesis of these catalysts typically involves the deprotection of the N-Boc group to yield the free amino alcohol, (S)-valinol. This intermediate is then reacted with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex, to form the chiral oxazaborolidine ring system. prepchem.com The resulting catalyst possesses a well-defined three-dimensional structure that enables the enantioselective reduction of prochiral ketones. prepchem.com

The general synthetic approach involves the reaction of the corresponding amino alcohol with a borane source, leading to the formation of the catalytically active oxazaborolidine species. This transformation is crucial for the subsequent applications in asymmetric catalysis.

Applications in Asymmetric Catalysis

Catalysts derived from N-Boc-1-amino-3-methylbutan-2-ol, specifically the corresponding (S)-valinol-derived oxazaborolidine, have proven highly effective in the asymmetric reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This reaction is of significant importance in the pharmaceutical and fine chemical industries, where the production of enantiomerically pure compounds is often a critical requirement.

The enantioselectivity of these reductions is generally high, providing access to valuable chiral building blocks with predictable stereochemistry. For instance, the reduction of various aromatic ketones using a reagent prepared from borane and (S)-valinol demonstrates good to excellent enantiomeric excess (e.e.).

Table 1: Asymmetric Reduction of Prochiral Ketones using (S)-Valinol-derived Borane Reagent

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, N-Boc-1-amino-3-methylbutan-2-ol serves as a versatile chiral intermediate for the construction of more elaborate molecular architectures, including bioactive scaffolds, natural products, and modified peptides.

Construction of Bioactive Scaffolds

The structural features of N-Boc-1-amino-3-methylbutan-2-ol make it an ideal starting point for the synthesis of various bioactive scaffolds. One prominent example is the synthesis of oxazolidinones. These heterocyclic compounds are of significant interest due to their presence in a number of antibacterial agents. The synthesis can be achieved by treating N-Boc-1-amino-3-methylbutan-2-ol with a reagent like phosgene (B1210022) or its equivalents, which facilitates the cyclization to form the oxazolidinone ring. This transformation leverages the nucleophilicity of both the hydroxyl and the deprotected amino group.

Furthermore, these oxazolidinones can themselves serve as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions, further highlighting the utility of N-Boc-1-amino-3-methylbutan-2-ol in generating valuable synthetic tools. nih.gov

Total Synthesis of Natural Products and Analogs

The enantiopure nature of N-Boc-1-amino-3-methylbutan-2-ol makes it a valuable starting material or intermediate in the total synthesis of complex natural products. A notable example is its application in the synthesis of analogs of dolastatin 10, a potent antimitotic agent isolated from a marine sea hare. Dolastatin 10 and its synthetic analogs are of significant interest in cancer research due to their high cytotoxicity against various cancer cell lines.

In the synthesis of dolastatin 10 analogs, N-Boc-protected amino acids, including derivatives that can be prepared from N-Boc-1-amino-3-methylbutan-2-ol, are sequentially coupled using solid-phase peptide synthesis (SPPS) techniques. nih.gov The Boc protecting group is crucial for managing the reactivity of the amine functionality during the peptide coupling steps. The synthesis of dolastatinol, a synthetic analog of dolastatin 10, utilizes an Fmoc-based solid-phase peptide synthesis strategy, where the various amino acid building blocks, some of which are structurally related to valine derivatives, are assembled sequentially. nih.gov

Peptide and Peptidomimetic Conjugation

The incorporation of non-natural amino acids and their mimics into peptides is a powerful strategy for developing novel therapeutic agents with improved stability and biological activity. N-Boc-1-amino-3-methylbutan-2-ol can serve as a precursor for such building blocks.

While direct incorporation of the intact amino alcohol is less common, it can be chemically modified to be integrated into peptide chains or to form the basis of peptidomimetics. For instance, the amino and hydroxyl groups can be further functionalized to allow for coupling with standard peptide synthesis protocols. The Boc protecting group is compatible with many peptide coupling conditions, and its removal allows for the elongation of a peptide chain. The synthesis of dipeptide mimics has been explored where N-Boc protected amino compounds are used to create constrained peptide-like structures. wdlubellgroup.com The development of N-amino-imidazolin-2-one peptide mimics, for example, involves the cyclization of aza-propargylglycinamides, which can be derived from N-Boc protected amino acid precursors. nih.gov

Table 2: Compound Names Mentioned in the Article

Formation of Nitrogen and Oxygen Heterocycles

N-Boc-1-amino-3-methylbutan-2-ol serves as a versatile starting material for the synthesis of various nitrogen and oxygen-containing heterocyclic compounds. Its inherent chirality and bifunctional nature, possessing a protected amine and a hydroxyl group, make it a valuable building block in medicinal chemistry.

A primary application of this compound is in the creation of chiral oxazolidinones. These five-membered heterocyclic structures are synthesized through the intramolecular cyclization of N-Boc-1-amino-3-methylbutan-2-ol derivatives. This reaction is typically facilitated by a base, which deprotonates the hydroxyl group, enabling it to act as a nucleophile and attack the carbonyl carbon of the Boc protecting group. The stereochemistry of the original amino alcohol is preserved during this stereospecific process, yielding an oxazolidinone that can act as a crucial intermediate in the synthesis of more complex molecules. While amino alcohols can yield N-t-Boc protected derivatives, the formation of oxazolidinone is a notable pathway. organic-chemistry.org

Furthermore, N-Boc-1-amino-3-methylbutan-2-ol can be used in multi-step syntheses to generate more elaborate heterocyclic systems. For instance, following the modification of the hydroxyl group, the Boc-protected amine can be deprotected and subsequently participate in cyclization reactions to form heterocycles like piperidines and pyrrolidines. The existing stereocenter in the amino alcohol provides significant stereocontrol, resulting in products with high enantiomeric purity.

The synthesis of morpholine (B109124) derivatives is another key application. By suitably functionalizing both the amino and hydroxyl groups and then inducing cyclization, substituted morpholines can be obtained. These heterocyclic structures are frequently found in a wide range of biologically active compounds.

Derivatization Chemistry and Functional Group Interconversions of N-Boc-1-amino-3-methylbutan-2-ol

The strategic positioning of the Boc-protected amine and the secondary alcohol in N-Boc-1-amino-3-methylbutan-2-ol facilitates a broad spectrum of derivatization reactions and functional group interconversions. This chemical versatility greatly enhances its utility as a chiral building block in organic synthesis.

Stereoselective Modifications at the Hydroxyl Group

The secondary hydroxyl group is a focal point for stereoselective modifications, allowing for the introduction of various functional groups with a high degree of stereocontrol.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with various acylating agents and etherification through reactions like the Williamson ether synthesis. These modifications are influenced by the steric hindrance from the adjacent isopropyl and Boc-protected aminomethyl groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-Boc-1-amino-3-methyl-2-butanone. Mild oxidizing agents such as Dess-Martin periodinane or conditions like the Swern oxidation are often used to prevent side reactions.

Displacement Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including azides, cyanides, and halides, typically with an inversion of configuration at the C-2 position via an SN2 mechanism.

| Reaction Type | Reagents/Conditions | Product Functional Group | Stereochemical Outcome |

| Esterification | Acyl chloride, pyridine | Ester | Retention |

| Etherification | NaH, Alkyl halide | Ether | Retention |

| Oxidation | Dess-Martin periodinane | Ketone | Loss of stereocenter |

| Sulfonylation | TsCl, Et3N | Tosylate | Retention |

| Nucleophilic Substitution | NaN3 (on tosylate) | Azide | Inversion |

Transformations of the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its straightforward removal. nih.gov

Deprotection: The Boc group is most commonly removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in organic solvents. fishersci.co.uk This process yields the primary ammonium (B1175870) salt. Alternative methods, such as using oxalyl chloride and methanol, have been developed for substrates sensitive to harsh acidic conditions. nih.gov Thermal deprotection in the absence of an acid catalyst also represents a viable method. acs.org

N-Alkylation and N-Acylation: Following deprotection, the resulting primary amine can be alkylated or acylated. Acylation can also be achieved directly from the Boc-protected amine using acyl halide-methanol mixtures. organic-chemistry.org

Urea Formation: Boc-protected amines can be converted into nonsymmetrical and symmetrical ureas by generating isocyanates in situ. organic-chemistry.org

Access to Novel Chiral Building Blocks from N-Boc-1-amino-3-methylbutan-2-ol

The versatility of N-Boc-1-amino-3-methylbutan-2-ol allows for its conversion into a variety of other valuable chiral building blocks for complex molecule synthesis.

Synthesis of Chiral Amino Acids: Through a series of reactions including oxidation of the alcohol, the valine-derived structure can be elaborated to produce unnatural amino acids like β-amino acids.

Preparation of Chiral Ligands: The amino alcohol can serve as a scaffold for chiral ligands used in asymmetric catalysis by introducing coordinating groups like phosphines.

Formation of Chiral Auxiliaries: The molecule or its derivatives can be used as chiral auxiliaries to control the stereochemistry of reactions on prochiral substrates.

| Original Building Block | Transformation Sequence | Resulting Chiral Building Block | Application |

| N-Boc-1-amino-3-methylbutan-2-ol | 1. Oxidation of OH 2. Further functional group manipulation | β-Amino acids | Synthesis of peptidomimetics |

| N-Boc-1-amino-3-methylbutan-2-ol | 1. Deprotection of NHBoc 2. N-functionalization with phosphines | Chiral phosphine (B1218219) ligands | Asymmetric catalysis |

| N-Boc-1-amino-3-methylbutan-2-ol | 1. Attachment to a prochiral substrate | Chiral auxiliary | Asymmetric synthesis |

Mechanistic Insights and Computational Analysis of N Boc 1 Amino 3 Methylbutan 2 Ol Transformations

Elucidation of Reaction Mechanisms Involving N-Boc-1-amino-3-methylbutan-2-ol

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of N-Boc-1-amino-3-methylbutan-2-ol plays a crucial role in directing its chemical transformations. organic-chemistry.org This group is generally stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule. organic-chemistry.org

Reaction Pathway Analysis

The transformations of N-Boc-1-amino-3-methylbutan-2-ol often involve the hydroxyl and the protected amino groups. Common reactions include oxidation of the primary alcohol to an aldehyde or carboxylic acid, and various coupling reactions.

One significant transformation is the reduction of the corresponding N-Boc-L-valinate ester to yield N-Boc-1-amino-3-methylbutan-2-ol. acs.orgprepchem.com This is typically achieved using reducing agents like lithium borohydride. prepchem.com The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the alkoxy group and subsequent reduction of the resulting aldehyde.

Another key reaction is the deprotection of the N-Boc group. This is commonly carried out under acidic conditions, such as with trifluoroacetic acid, which can lead to the formation of an oxazolidinone derivative. acs.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. acs.org Thermal deprotection in the absence of an acid catalyst is also possible, offering a potentially more selective method. acs.org

The amino alcohol functionality itself is a key pharmacophore and a building block in the synthesis of various biologically active compounds. mdpi.com Transformations can also involve the hydroxyl group, such as in tosylation reactions. In some cases, a domino tosylation/cyclization reaction can occur, leading to the formation of heterocyclic structures like oxazinones. researchgate.net

Stereochemical Control Mechanisms

The inherent chirality of N-Boc-1-amino-3-methylbutan-2-ol, derived from the amino acid L-valine, is a critical aspect of its chemistry. nih.govnih.gov This chirality influences the stereochemical outcome of reactions at or near the stereocenter.

In reactions such as the reduction of N-Boc-L-valinate, the stereochemistry at the C2 position is typically retained. acs.org This is because the reaction does not directly involve the chiral center.

The stereochemistry of N-Boc-1-amino-3-methylbutan-2-ol can also be leveraged to control the formation of new stereocenters. For instance, it can be used as a chiral auxiliary. While this specific application for N-Boc-1-amino-3-methylbutan-2-ol is not extensively detailed in the provided results, the general principle for amino alcohols is well-established. acs.org The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to a diastereoselective outcome.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to understand the intricacies of reactions involving N-Boc-1-amino-3-methylbutan-2-ol and its derivatives at a molecular level.

Molecular Modeling of N-Boc-1-amino-3-methylbutan-2-ol Derivatives

Molecular modeling techniques are employed to study the three-dimensional structures and conformations of N-Boc-1-amino-3-methylbutan-2-ol derivatives. nih.gov These models help in understanding the spatial arrangement of atoms and functional groups, which is crucial for predicting reactivity and interactions with other molecules.

For instance, modeling can be used to analyze the binding of N-Boc protected amino acid esters within a self-assembled cylindrical capsule, providing insights into the relative binding affinities. nih.gov Such studies can correlate experimental findings with calculated binding energies. nih.gov

DFT Calculations for Transition State Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and, importantly, to characterize the transition states of chemical reactions. researchgate.netresearchgate.net By calculating the energies of reactants, products, and transition states, the activation energy of a reaction can be determined, providing insight into the reaction kinetics. researchgate.net

In the context of transformations involving N-Boc-1-amino-3-methylbutan-2-ol, DFT calculations can be used to:

Analyze the mechanism of cyclization reactions, such as the formation of oxazolidinones. researchgate.net

Determine the most probable reaction pathways by comparing the activation energies of different potential routes. researchgate.net

Investigate the effect of substituents on reaction rates and mechanisms.

For example, ab initio calculations on the cyclization of N-Boc derivatives of amino alcohols have shown that N-methylation can increase the nucleophilicity of the carbamate (B1207046) group, thereby accelerating the cyclization step. researchgate.net

Prediction of Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity and selectivity of transformations involving N-Boc-1-amino-3-methylbutan-2-ol. By analyzing the electronic properties and steric factors of the molecule and its derivatives, chemists can anticipate how it will behave in a given reaction.

For example, computational analysis has been used to gain insights into the enhanced activity of engineered amine dehydrogenases in the synthesis of chiral amino alcohols. frontiersin.orgnih.gov Furthermore, structure-based inverted virtual screening combined with molecular dynamics simulations and free energy calculations can help identify the likely protein targets for biologically active amino alcohol derivatives. mdpi.com

The table below summarizes some of the key transformations and the computational methods used to study them.

| Transformation | Key Mechanistic Feature | Computational Method | Reference |

| Reduction of N-Boc-L-valinate | Formation of tetrahedral intermediate | Not specified in results | acs.orgprepchem.com |

| N-Boc Deprotection (Acidic) | Formation of oxazolidinone | Not specified in results | acs.org |

| N-Boc Deprotection (Thermal) | Selective removal of Boc group | Kinetic analysis, computational modeling | acs.org |

| Tosylation/Cyclization | Domino reaction | Ab initio calculations | researchgate.net |

Future Research Directions and Perspectives for N Boc 1 Amino 3 Methylbutan 2 Ol

Innovations in Green Chemistry Syntheses

The future synthesis of N-Boc-1-amino-3-methylbutan-2-ol is increasingly steering towards green chemistry principles to enhance sustainability and reduce environmental impact. Traditional chemical routes often involve hazardous reagents and generate significant waste. rsc.org Innovations are focused on biocatalysis and the use of eco-friendly reaction media.

Enzymatic synthesis represents a promising frontier. The use of enzymes such as transaminases, amine dehydrogenases, and transketolases offers highly selective and efficient pathways to chiral amino alcohols under mild reaction conditions. frontiersin.orgucl.ac.uk For instance, engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.orgnih.gov This biocatalytic approach avoids the harsh conditions and metal catalysts typical of traditional methods. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chiral Amino Alcohols

| Methodology | Key Features | Advantages | Representative Research |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step reactions, use of metal catalysts (e.g., Ruthenium), often requires protecting groups. ucl.ac.uk | Well-established and versatile. | Asymmetric synthesis of syn- and anti-1,3-amino alcohols. nih.gov |

| Biocatalytic Synthesis | Use of enzymes (e.g., AmDHs, transaminases), mild reaction conditions (room temperature, aqueous media), high stereoselectivity. frontiersin.orgucl.ac.uk | Environmentally benign, high efficiency and selectivity, reduced by-products. ucl.ac.uk | Engineered AmDHs for asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov |

| Green N-Boc Protection | Use of recyclable heterogeneous catalysts (e.g., Amberlite-IR 120), solvent-free conditions. | Reduced waste, catalyst reusability, simplified purification. | Solvent-free N-Boc protection of various amines. |

Development of Novel Applications in Asymmetric Catalysis

N-Boc-1-amino-3-methylbutan-2-ol and structurally related chiral amino alcohols are pivotal components in the field of asymmetric catalysis, primarily serving as chiral ligands and auxiliaries. ucl.ac.ukalfa-chemistry.com Future research is directed towards designing and synthesizing novel, more efficient catalysts based on this scaffold to achieve higher yields and enantioselectivities in a broader range of chemical transformations.

One of the most significant applications is in the metal-catalyzed asymmetric addition of nucleophiles to carbonyl compounds. Chiral amino alcohols form complexes with metals like copper (Cu) and ruthenium (Ru), creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.orgrsc.org For example, new β-amino alcohol ligands have been optimized for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving nearly quantitative yields and high enantiomeric excess (ee). rsc.org Similarly, chiral Cu(II) complexes derived from amino alcohols have proven highly effective in catalyzing the asymmetric aza-Henry reaction, producing products with excellent enantioselectivity (>99% ee). rsc.org

Future work will likely focus on:

Fine-tuning ligand structure: Modifying the substituents on the amino alcohol backbone to enhance catalytic activity and selectivity.

Expanding the scope of reactions: Applying these chiral catalysts to new types of asymmetric transformations.

Immobilization of catalysts: Anchoring the chiral ligands to solid supports for easier recovery and recycling, aligning with green chemistry principles.

Table 2: Applications of Chiral Amino Alcohol-Based Catalysts

| Catalytic System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Amino alcohol/Diethylzinc | Enantioselective Alkyl Addition | Aromatic and aliphatic aldehydes | Optimized ligands yield benzyl (B1604629) alcohol with nearly quantitative yield and 95% ee. rsc.org |

| Chiral Dimeric Ligand-Cu(II) Complex | Asymmetric aza-Henry Reaction | N-tosylimines and nitroalkanes | Good yields (80%) and excellent enantioselectivity (>99% ee). rsc.org |

| Ruthenium-Catalyzed Transfer Hydrogenation | Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | High yields and >99% ee for the synthesis of various 1,2-amino alcohol-containing drug molecules. nih.govacs.org |

Role in Emerging Areas of Chemical Synthesis and Material Science

The bifunctional nature of N-Boc-1-amino-3-methylbutan-2-ol makes it a valuable and versatile building block, with its role expected to expand into new areas of chemical synthesis and material science. scbt.comwikipedia.org Its protected amino group and reactive hydroxyl group allow for sequential, controlled modifications, making it an ideal starting material for complex molecule synthesis.

In medicinal chemistry, N-protected amino alcohols are crucial intermediates for the synthesis of biologically active compounds, including peptidyl alcohols and peptide bond surrogates. niscpr.res.in They are foundational in constructing molecules such as HIV protease inhibitors and other pharmaceuticals. sigmaaldrich.com Future research will continue to leverage this compound as a key synthon for creating novel drug candidates with improved efficacy and properties. alfa-chemistry.com

In material science, amino alcohols are finding applications in the development of functional materials. scbt.com Their ability to participate in polymerization and act as surface modifiers is an area of growing interest. Potential future applications include:

Polymer Synthesis: Acting as monomers or catalysts in the production of specialty polymers. alfa-chemistry.com

Surfactants: Forming the basis for new types of amphiphilic molecules with applications in emulsions and formulations. wikipedia.orgtaylorandfrancis.com

Corrosion Inhibitors: Utilizing the amino and hydroxyl groups for surface adhesion and protection of metals. alfa-chemistry.com

Functionalized Materials: Modifying surfaces to create materials with specific reactivity, adhesion, or biocompatibility. scbt.com

The unique properties of N-Boc-1-amino-3-methylbutan-2-ol position it as a key player in the advancement of both complex organic synthesis and the design of next-generation materials.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-Boc-1-amino-3-methylbutan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group under anhydrous conditions. For example, coupling Boc-anhydride with the precursor alcohol in the presence of a base like triethylamine or DMAP in dichloromethane at 0–25°C. Reaction time (6–24 hours) and stoichiometric ratios (1:1.2 Boc-anhydride to amine) are critical for >90% yield. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm structure via H/C NMR (e.g., Boc-group signals at δ 1.4 ppm for tert-butyl) .

Q. Which analytical techniques are most reliable for characterizing N-Boc-1-amino-3-methylbutan-2-ol?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity.

- HPLC : Assess purity (>98% via C18 column, acetonitrile/water mobile phase).

- FTIR : Identify functional groups (e.g., N-H stretch at ~3350 cm, C=O at ~1680 cm).

Cross-validate with melting point (if crystalline) or specific rotation (for chiral centers) .

Q. How should N-Boc-1-amino-3-methylbutan-2-ol be stored to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Desiccate to avoid hydrolysis of the Boc group. Shelf life extends to 12–18 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be controlled during synthesis, and what chiral catalysts are effective?

- Methodological Answer : For stereocontrol, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. For example, kinetic resolution using lipases (e.g., CAL-B) in organic solvents can achieve >95% ee. Validate via chiral HPLC (Chiralpak AD-H column) or polarimetry .

- Data Contradictions : Discrepancies in ee values may arise from solvent polarity (e.g., THF vs. toluene) or catalyst loading. Re-optimize reaction parameters using design-of-experiments (DoE) .

Q. What are the stability profiles of N-Boc-1-amino-3-methylbutan-2-ol under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Suspend the compound in buffers (pH 2–12) at 25°C. LC-MS analysis reveals Boc deprotection at pH <3 (trifluoroacetic acid) or pH >10 (ammonium hydroxide).

- Thermal Stability : Heat at 40–80°C for 24–72 hours. Degradation products (e.g., free amine) form above 60°C, detectable via H NMR .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across literature sources?

- Methodological Answer : Cross-reference purity data (e.g., HPLC vs. NMR) and verify crystallization solvents. For example, recrystallization from ethyl acetate/hexane may yield a higher mp (130–131°C) compared to dichloromethane/hexane (mp 125–127°C) due to polymorphic forms .

Methodological Best Practices

Q. What strategies mitigate side reactions (e.g., over-Boc protection or oxidation) during synthesis?

- Methodological Answer :

- Use sub-stoichiometric Boc-anhydride (0.95 equiv) to prevent di-Boc byproducts.

- Add antioxidants (e.g., BHT) to alcohol precursors to block oxidation of the hydroxyl group.

- Monitor intermediates via LC-MS to identify and quench side reactions early .

Q. How can computational modeling (e.g., DFT) predict reactivity or stereochemical outcomes?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Boc protection or stereoselective reactions. Compare predicted vs. experimental NMR chemical shifts (RMSD <0.1 ppm validates accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.